molecular formula C19H25N3O2 B2721071 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide CAS No. 2034223-27-1

4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

Cat. No.: B2721071
CAS No.: 2034223-27-1
M. Wt: 327.428
InChI Key: LOJJOGCNKSZKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 4-methoxypiperidine moiety and a pyrrole-containing ethyl side chain. The N-alkyl side chain includes a 1H-pyrrol-1-yl group, a five-membered aromatic heterocycle, which may participate in π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJOGCNKSZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the pyrrole and methoxypiperidine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound's biological activities are primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Similar benzamide derivatives have demonstrated significant antibacterial properties against multidrug-resistant strains, including MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell division proteins like FtsZ .
  • Anticancer Potential : Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Applications in Medicinal Chemistry

The potential applications of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide span several therapeutic areas:

  • Antibacterial Agents : Due to its structural features, this compound may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs : The compound's ability to interact with cancer cell pathways positions it as a candidate for further development in oncology.
  • Pain Management : Its interaction with pain modulation receptors suggests potential use in analgesics or anti-inflammatory medications .

Case Studies

Several studies have explored the efficacy of benzamide derivatives similar to this compound:

  • A study demonstrated that specific substituted benzamides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzamide structure can enhance potency .
  • In another investigation, compounds structurally related to this benzamide showed promising results in preclinical models for cancer treatment, highlighting their potential as effective therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Substituent Side Chain Key Functional Groups Molecular Weight (g/mol)* Pharmacological Notes
Target Compound : 4-(4-Methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide 4-Methoxypiperidin-1-yl 2-(1H-Pyrrol-1-yl)ethyl Methoxy, Piperidine, Pyrrole ~383.45 Hypothesized CNS activity due to lipophilic piperidine and pyrrole groups.
Analog 1 : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-Nitrobenzamide 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl, Pyridyl Nitro, Piperazine, Pyridine ~519.56 Crystallographic data indicates planar benzamide core; nitro group enhances electron-withdrawing effects, potentially altering receptor binding .
Analog 2 : 4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide hydrochloride 4-Iodobenzamide Piperazine-ethyl, Pyridyl Iodo, Piperazine, Pyridine ~629.02 Iodo substituent adds steric bulk and halogen-bonding potential; hydrochloride salt improves solubility .

*Calculated based on structural formulas.

Key Comparisons:

Core Substituents: The target compound’s 4-methoxypiperidine group differs from the piperazine rings in analogs 1 and 2. Piperidine lacks the second nitrogen in piperazine, reducing polarity and possibly enhancing blood-brain barrier penetration. Analog 1’s 4-nitro group is strongly electron-withdrawing, which may polarize the benzamide core and affect binding to receptors like dopamine or serotonin transporters .

Piperazine in analogs 1 and 2 provides two nitrogen atoms for hydrogen bonding, which is absent in the target’s piperidine moiety.

Conformational Data :

  • Crystallographic studies of analog 1 reveal a planar benzamide core with bond angles (e.g., N4—C17—C16 = 121.88°) and torsional flexibility in the piperazine-ethyl chain . The target compound’s pyrrole-ethyl side chain may adopt a distinct conformation due to the smaller pyrrole ring.

Pharmacological Implications: The target compound’s methoxypiperidine-pyrrole combination suggests a balance between lipophilicity (for CNS penetration) and moderate solubility.

Research Findings and Implications

  • Structural Insights : The target compound’s methoxypiperidine and pyrrole groups distinguish it from piperazine- and pyridine-containing analogs, suggesting unique binding modes in biological targets.
  • Synthetic Challenges : Introducing the pyrrole-ethyl side chain may require specialized coupling reagents to avoid side reactions, unlike the more straightforward synthesis of piperazine analogs .
  • Future Directions : Comparative in vitro assays (e.g., receptor binding or solubility studies) are needed to validate hypotheses derived from structural comparisons.

Biological Activity

The compound 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 327.4 g/mol. The compound features a piperidine ring, a pyrrole moiety, and a benzamide structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
CAS Number2034223-27-1

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly those involved in cell cycle regulation and DNA damage response. It is hypothesized that the compound interacts with serine/threonine-protein kinase Chk1, which plays a crucial role in DNA repair and cell cycle checkpoint control. Inhibition of Chk1 can lead to cell cycle arrest or apoptosis in cells with DNA damage, making it a potential candidate for cancer therapy .

Biological Activity

Research indicates that compounds containing piperidine and pyrrole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways .
  • Antimicrobial Properties : The presence of the pyrrole moiety has been linked to enhanced antimicrobial activity against various pathogens, including resistant strains of bacteria .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Anticancer Efficacy

A study investigated the efficacy of similar piperidine derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of pyrrole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 4-(4-methoxypiperidin-1-yl)benzoic acid derivatives with 2-(1H-pyrrol-1-yl)ethylamine using coupling agents like HATU or EDC under inert atmospheres.
  • Piperidine functionalization : Methoxy group introduction via nucleophilic substitution or reductive amination, often requiring reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from ether or ethanol to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions (e.g., methoxypiperidine and pyrrole ethyl groups). For example, methoxy protons resonate at δ ~3.3 ppm, while pyrrole protons appear as multiplets near δ 6.2–6.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~384.2) .
  • X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated in structurally similar benzamide derivatives .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound is limited, analogous piperidine-containing benzamides suggest:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors from solvents like DMF .
  • Storage : In airtight containers under inert gas (e.g., N2) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 4-methoxypiperidine moiety?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for reductive amination steps, improving efficiency by reducing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, while avoiding protic solvents that may deactivate intermediates .
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks, achieving yields up to 85% in inert atmospheres .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from:

  • Tautomerism : The pyrrole group’s tautomeric equilibria can shift proton signals. Use variable-temperature NMR to identify dynamic effects .
  • Impurity interference : Byproducts from incomplete coupling (e.g., unreacted amine) may overlap signals. Repurify via preparative HPLC or recrystallization .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) alter chemical shifts. Cross-validate spectra in multiple solvents .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Based on structurally related benzamides:

  • Enzyme inhibition : Screen against kinases (e.g., Akt) or GPCRs using fluorescence polarization assays. IC50 values can guide structure-activity relationship (SAR) studies .
  • Cellular uptake : Radiolabel the compound (e.g., with 3H or 14C) to quantify permeability in Caco-2 monolayers, critical for CNS-targeting drug candidates .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess preclinical viability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperidine Functionalization

ParameterOptimal ConditionImpact on YieldReference
SolventDMFMaximizes solubility of intermediates
Temperature80–100°C (reflux)Accelerates nucleophilic substitution
CatalystPd/C (5 mol%)Reduces byproduct formation

Q. Table 2. Common Spectral Artifacts and Solutions

Artifact TypeCauseResolution Method
Split NMR PeaksRotameric equilibriaVT-NMR at –40°C
MS AdductsSodium/potassium ionsUse ammonium acetate buffer
Fluorescence QuenchingAggregation in solutionAdd 0.1% Tween-80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.